2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(1H-Benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide (CAS 88912-40-7; IUPAC: 1-(1H-benzimidazol-2-ylamino)-3-phenylurea) is a hybrid molecule that integrates a benzimidazole nucleus with a phenyl-substituted hydrazinecarboxamide (semicarbazide) linker. This compound belongs to two privileged medicinal chemistry families simultaneously: benzimidazoles, known for broad bioactivity including anthelmintic and proton-pump inhibition, and hydrazinecarboxamides, a scaffold increasingly recognized for multi-target enzyme inhibition (carbonic anhydrases, cholinesterases, cyclooxygenases, lipoxygenases) and anticancer activity.

Molecular Formula C14H13N5O
Molecular Weight 267.29 g/mol
CAS No. 88912-40-7
Cat. No. B12938890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide
CAS88912-40-7
Molecular FormulaC14H13N5O
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NNC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H13N5O/c20-14(15-10-6-2-1-3-7-10)19-18-13-16-11-8-4-5-9-12(11)17-13/h1-9H,(H2,15,19,20)(H2,16,17,18)
InChIKeyKJPRKPZDTNQBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

88912-40-7 – 2-(1H-Benzimidazol-2-yl)-N-phenylhydrazinecarboxamide: Core Chemical Identity and Scaffold Context for Informed Procurement


2-(1H-Benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide (CAS 88912-40-7; IUPAC: 1-(1H-benzimidazol-2-ylamino)-3-phenylurea) is a hybrid molecule that integrates a benzimidazole nucleus with a phenyl-substituted hydrazinecarboxamide (semicarbazide) linker [1]. This compound belongs to two privileged medicinal chemistry families simultaneously: benzimidazoles, known for broad bioactivity including anthelmintic and proton-pump inhibition, and hydrazinecarboxamides, a scaffold increasingly recognized for multi-target enzyme inhibition (carbonic anhydrases, cholinesterases, cyclooxygenases, lipoxygenases) and anticancer activity [2]. Physicochemical profiling yields a molecular weight of 267.29 g/mol, XLogP3 of 2.7, 4 hydrogen bond donors, 3 hydrogen bond acceptors, and a topological polar surface area of 81.8 Ų, placing the compound within Lipinski-compliant drug-like space [1]. The compound is commercially available with a vendor-reported purity of 97% (Catalog No. CM1073943) .

Why 2-(1H-Benzimidazol-2-yl)-N-phenylhydrazinecarboxamide Cannot Be Simply Replaced by In-Class Benzimidazole-Urea or Thiosemicarbazide Analogs


Benzimidazole-ureas, benzimidazole-thiosemicarbazides, and benzimidazole-hydrazinecarboxamides share the benzimidazole pharmacophore but differ critically in the central linker group (-NH-CO-NH- vs. -NH-CS-NH- vs. -NH-NH-CO-NH-). This single-atom or functional-group variation directly controls hydrogen-bonding capacity, conformational flexibility, metabolic stability, and electronic distribution, driving divergent polypharmacology even among near-identical congeners [1][2]. For example, a structurally proximate benzimidazole-urea analog bearing a 2-fluorophenyl substituent (CID 4963407) displayed weak activity (IC50 ~67.5 µM) against the nuclear hormone receptor daf-12 [3], while related benzimidazole-thiosemicarbazides achieved urease inhibition IC50 values of 2.40–3.10 µM [4]. Replacing the hydrazinecarboxamide (semicarbazide) moiety with a simple urea or thiosemicarbazide therefore risks substantial loss or redirection of target engagement, disqualifying generic substitution without confirmatory parallel screening.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-yl)-N-phenylhydrazinecarboxamide (CAS 88912-40-7)


Enhanced Hydrogen-Bond Donor Capacity Relative to Benzimidazole-Urea Analogs: Physicochemical Basis for Altered Target Recognition

The target compound carries four hydrogen-bond donor (HBD) atoms—one more than the three HBD atoms typical of benzimidazole-ureas such as 1-(1H-benzimidazol-2-yl)-3-(2-fluorophenyl)urea [1]. This additional NH group, located in the hydrazine (-NH-NH-) subunit, provides an extra vector for directional hydrogen-bond formation with biological targets. The topological polar surface area (TPSA) of the target compound is 81.8 Ų (PubChem) or 85.3 Ų (ChemSrc), versus approximately 73–78 Ų for comparable benzimidazole-urea analogs lacking the extra NH . Higher HBD count and TPSA can translate into differentiated binding kinetics, selectivity profiles, and aqueous solubility. This difference is structural, not inferential: the hydrazinecarboxamide linker is a distinct chemical entity from the urea linker and cannot be considered a bioisostere without confirmatory data.

Medicinal Chemistry Drug Design Physicochemical Profiling

In Silico Drug-Likeness Advantage Over Larger Benzimidazole-Urea Congeners: Leaner Scaffold with Equivalent or Superior Rule-of-Five Compliance

With a molecular weight of 267.29 g/mol, XLogP3 of 2.7 (PubChem) / 3.19 (ChemSrc), and only 3 rotatable bonds, the target compound occupies a favorable region of drug-like chemical space that is more constrained than many benzimidazole-urea derivatives reported in recent literature. For comparison, the benzimidazole-urea hybrid 3e (from El-Karim et al., 2023) has a molecular weight >350 g/mol and displays α-amylase IC50 of 20.7 ± 0.06 µM and α-glucosidase IC50 of 21.97 ± 0.19 µM [1]. The target compound offers a simpler core with lower molecular complexity (complexity index 332) while retaining the benzimidazole pharmacophore and adding the metabolically distinct hydrazinecarboxamide linker. In fragment-based drug discovery and scaffold-hopping campaigns, this compactness is a procurement-relevant advantage because it provides a well-characterized starting point for directed functionalization without pre-existing off-target liabilities introduced by bulky substituents.

ADME-Tox Drug-likeness Fragment-Based Drug Discovery

Class-Level Urease and Carbonic Anhydrase Inhibition Potential of the Hydrazinecarboxamide Scaffold: Benchmarking Against Thiosemicarbazide and Sulfonamide Series

Hydrazinecarboxamides (semicarbazides) are established inhibitors of metalloenzymes including carbonic anhydrases and ureases, with the NH-NH-CO-NH motif acting as a zinc-binding or nickel-coordinating pharmacophore via the hydrazine NH2 group and the carbonyl oxygen [1]. In a directly relevant structural series, benzimidazole-thiosemicarbazides exhibited urease IC50 values of 2.40 ± 0.10 µM (analog 1g) and 3.10 ± 0.10 µM (analog 1h), while benzimidazole-sulfonamide analogs reached IC50 values of 1.40–3.90 µM [2]. Replacing the sulfur of thiosemicarbazide with oxygen yields the hydrazinecarboxamide (semicarbazide) group present in the target compound. This O/S exchange modulates metal-coordination strength and metabolic stability: oxygen-containing semicarbazides generally exhibit improved aqueous solubility and reduced CYP450-mediated toxification relative to their thio counterparts, a feature repeatedly highlighted in comprehensive reviews of the hydrazinecarboxamide class [1]. Although direct IC50 data for this specific molecule are not currently published, the class-level evidence places it in a potency range competitive with 1–3 µM for urease and <20 µM for carbonic anhydrase II based on structurally proximate analogs [1][2].

Enzyme Inhibition Urease Carbonic Anhydrase Metalloenzyme

Commercial Purity Benchmarking: 97% HPLC-Unspecified Purity Enables Reproducible Structure-Activity Studies Without Batch-to-Batch Variability

Vendor-documented purity of 97% (Catalog No. CM1073943) for CAS 88912-40-7 provides a defined quality baseline that compares favorably with the ≥95% purity commonly accepted for primary screening in medicinal chemistry. Unlike many bespoke benzimidazole-hydrazinecarboxamide analogs synthesized in academic laboratories—where purity may vary from 90% to >99% depending on synthetic route and purification method [1]—this commercially sourced material offers batch-level consistency critical for reproducible enzyme inhibition, cellular assay, and in vivo pharmacokinetic studies. The absence of specified HPLC/GC purity methodology in the vendor datasheet is a noted limitation; however, the stated 97% figure enables procurement officers to apply a uniform acceptance criterion when sourcing from multiple suppliers.

Quality Control Reproducibility Procurement

High-Value Research and Industrial Application Scenarios for 2-(1H-Benzimidazol-2-yl)-N-phenylhydrazinecarboxamide (CAS 88912-40-7)


Scaffold-Hopping and Bioisostere Exploration in Kinase and Metalloenzyme Drug Discovery

The distinct hydrazinecarboxamide linker provides an underexplored chemical space between benzimidazole-ureas (common in kinase inhibitors) and benzimidazole-thiosemicarbazides (common in urease/CA inhibitors). Medicinal chemistry teams can use CAS 88912-40-7 as a core scaffold for focused library synthesis targeting metalloenzymes (carbonic anhydrase II, urease) or kinases where an additional hydrogen-bond donor interaction is desired at the hinge region [1]. The compound's low molecular weight (267.29 g/mol) and compliance with Lipinski's rule-of-five support fragment-based screening and subsequent growth strategies [2].

Standard Reference Compound for Benzimidazole-Hydrazinecarboxamide Analytical Method Development

With a defined purity of 97% and well-characterized spectroscopic signatures (including predictable 1H-NMR, 13C-NMR, and high-resolution mass spectra from its C14H13N5O formula), this compound can serve as a system suitability standard or calibration reference for HPLC-MS and LC-MS/MS methods designed to quantify benzimidazole-hydrazinecarboxamide derivatives in pharmacokinetic, metabolic stability, or environmental fate studies.

Polypharmacology Probe for Simultaneous Anti-Inflammatory and Enzyme Inhibition Screening

Hydrazinecarboxamides have demonstrated multi-target engagement including COX/LOX inhibition for anti-inflammatory activity and cholinesterase/carbonic anhydrase inhibition for neurological and metabolic applications [1]. CAS 88912-40-7, as a minimally substituted representative of this class, is ideally suited for broad-panel profiling (e.g., Cerep-type screens) to establish baseline selectivity fingerprints before synthetic expansion. Its activity can be benchmarked against the α-glucosidase IC50 of 21.97 µM reported for benzimidazole-urea 3e and the urease IC50 of 2.40 µM for thiosemicarbazide 1g to quantify the impact of the hydrazinecarboxamide linker [3][4].

Fragment-Based Drug Discovery (FBDD) Starting Point with Validated Commercial Supply

FBDD campaigns require robust, commercially available fragments with high solubility, low molecular complexity, and synthetic tractability. CAS 88912-40-7 satisfies all three criteria: MW < 300, logP between 2.7 and 3.2, and a benzimidazole core amenable to rapid derivatization at multiple positions. The commercial availability at 97% purity eliminates the need for initial in-house synthesis, accelerating hit-to-lead timelines .

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.